2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Description
Structural Features
| Feature | Description |
|---|---|
| Core structure | Tricyclo[9.4.0.03,8] pentadecahexaen system with four nitrogen substitutions |
| Functional groups | Ketone (10-one), phenyl substituent (position 2) |
| Double bond positions | 1(11), 3(8), 4, 6, 12, 14 |
| Heteroatom arrangement | Nitrogen atoms at positions 2, 4, 9, and 15 |
Historical Context of Tetrazatricyclic Compound Discovery
The synthesis of tetrazatricyclic compounds emerged alongside advancements in heterocyclic chemistry during the mid-20th century. Early work focused on simpler nitrogen-containing heterocycles like pyridine and pyrrole, but the development of catalytic cyclization techniques in the 1970s enabled the construction of multi-ring systems. The discovery of tetracycline antibiotics, which feature a tetracyclic naphthacene core, demonstrated the biological relevance of polycyclic nitrogenous frameworks and spurred interest in analogous structures.
Tetrazatricyclic systems gained prominence in the 1990s as targets for drug discovery, particularly in oncology and antimicrobial research. Their structural complexity posed synthetic challenges, necessitating innovations in ring-closing metathesis and transition-metal-catalyzed aminations. The compound 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecahexaen-10-one likely originated from efforts to optimize bioactivity by incorporating aromatic substituents and rigidifying the core scaffold.
Position Within Heterocyclic Chemistry Frameworks
This compound resides within the broader class of polyazaheterocycles , which are prized for their electronic diversity and capacity to engage in hydrogen bonding. The tricyclic framework confers conformational rigidity, while the four nitrogen atoms introduce sites for electrophilic substitution or coordination chemistry. Compared to monocyclic analogs like pyridine, the fused ring system enhances stability and π-π stacking potential, making it relevant for materials science applications.
In medicinal chemistry, such structures are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine bases or disrupt enzymatic pockets. The phenyl group at position 2 may enhance lipophilicity, facilitating membrane penetration—a critical factor in drug design.
Comparative Analysis of Heterocyclic Systems
| System | Nitrogen Atoms | Ring Count | Key Applications |
|---|---|---|---|
| Pyridine | 1 | Monocyclic | Catalysis, pharmaceuticals |
| Porphyrin | 4 | Macrocyclic | Photosynthesis, catalysis |
| Tetrazatricyclo[9.4.0.03,8] | 4 | Tricyclic | Drug discovery, materials |
Properties
CAS No. |
133627-07-3 |
|---|---|
Molecular Formula |
C17H12N4O |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C17H12N4O/c22-17-13-8-4-10-18-15(13)21(12-6-2-1-3-7-12)16-14(20-17)9-5-11-19-16/h1-11H,(H,20,22) |
InChI Key |
JVYXWYZLNNIBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)NC4=C2N=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions, often requiring catalysts and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrazatricyclo compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as disrupting cellular signaling pathways and inducing oxidative stress .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against various pathogens. Similar tetrazine derivatives have been investigated for their antibacterial and antifungal properties. For example, compounds with similar nitrogen-rich frameworks have shown effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating that 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one may also possess similar activities .
Materials Science
Polymeric Applications
Heterocyclic compounds like 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can be used as building blocks for advanced materials due to their unique electronic properties and stability under various conditions. The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials .
Optoelectronic Devices
The compound's conjugated system may be beneficial in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The electronic properties derived from its structure allow for efficient charge transport and light emission .
Anticancer Research
A study focused on synthesizing derivatives of tetrazine compounds demonstrated their effectiveness in inhibiting cancer cell proliferation in vitro. These derivatives were tested against several cancer cell lines and showed IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Testing
In another investigation involving tetrazine derivatives similar to 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one, researchers found significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be below 100 µg/mL for several strains tested .
Mechanism of Action
The mechanism by which 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound’s tetrazatricyclo framework distinguishes it from related tricyclic systems. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
Pharmacological and Mechanistic Insights
- S-Licarbazepine () : A sodium channel inhibitor (Nav1.5) used in epilepsy treatment. Its carboxamide and hydroxy groups are critical for binding, suggesting the target’s ketone and phenyl moieties may confer distinct target affinities .
- Tricyclic Antidepressants (): Nortriptyline and analogs inhibit serotonin/norepinephrine reuptake. The target’s tetrazatricyclo system might exhibit similar neurotransmitter modulation but with altered potency or selectivity due to additional nitrogen atoms .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The ketone and phenyl groups in the target compound may form weaker hydrogen bonds compared to S-licarbazepine’s carboxamide, affecting solubility and crystal packing .
- Crystallography : Structural determination of such compounds often employs SHELX and ORTEP software, as evidenced in related studies (e.g., ). The target’s complex ring puckering (cf. ) would require advanced conformational analysis .
Research Findings and Hypotheses
- The tetrazatricyclo framework could target ion channels or neurotransmitter transporters with higher specificity.
- Synthetic Feasibility : Similar macrocyclic compounds (e.g., ) are synthesized via cascade cyclizations, implying feasible routes for the target using MgI₂-promoted or acid-catalyzed methods .
Biological Activity
2-Phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a complex heterocyclic compound with potential biological significance. Its structure suggests various pharmacological activities due to the presence of nitrogen-rich rings and functional groups that may interact with biological systems.
- Molecular Formula : C15H16N4O
- Molecular Weight : 284.32 g/mol
- Structure : The compound features a tricyclic structure with multiple nitrogen atoms that can influence its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca have demonstrated significant antimicrobial properties. A study focusing on related tetrazole derivatives revealed that they exhibit antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The compound's structural attributes suggest potential antiviral activity. Similar compounds have been studied for their ability to inhibit viral replication mechanisms. For instance, derivatives of tetrazolic compounds have shown efficacy against HIV and other viruses by interfering with viral enzyme functions .
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of tetrazatricyclo compounds have shown promising results in inhibiting cancer cell proliferation. A notable study reported that certain derivatives led to significant cell death in various cancer cell lines through apoptosis induction . The mechanism often involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy :
- Study Design : A series of tests were conducted using agar diffusion methods to assess the antibacterial activity of synthesized tetrazatricyclo derivatives.
- Results : The compounds exhibited zones of inhibition ranging from 10 mm to 25 mm against tested bacterial strains.
- Antiviral Activity :
- Cytotoxicity Assays :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 284.32 g/mol |
| Antibacterial Activity | Zone of inhibition: 10-25 mm |
| IC50 (HIV Reverse Transcriptase) | Low micromolar range |
| Cytotoxicity (Cancer Cells) | Significant at >10 µM |
Q & A
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves intramolecular cyclization of precursors like 1-(2-isocyanophenyl)-1H-imidazole or 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles. Key steps include:
- Catalytic cyclization: Use phenyliodine(III) dicyclohexanecarboxylate with iridium catalysts under visible light to promote photoredox-mediated cyclization .
- Base-mediated aromatic substitution: Employ bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C for nucleophilic substitution and autooxidation .
- Optimization: Vary catalyst loading (e.g., 2–5 mol% Ir), solvent polarity, and reaction time to improve yields (reported 60–85%) .
Advanced: How can computational modeling predict regioselectivity in cyclization reactions?
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA to model transition states and identify favorable cyclization pathways. For example, calculate activation energies for competing [5,5]- vs. [6,5]-cyclization modes .
- Molecular docking: Predict interactions between intermediates and catalysts (e.g., iridium complexes) to rationalize stereochemical outcomes .
- Benchmarking: Validate computational results against experimental NMR and X-ray data to refine force fields .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tricyclic core and phenyl substituent .
- Mass spectrometry (HRMS): Confirm molecular weight (C₁₉H₁₄N₄O, MW 326.34) and fragmentation patterns .
- X-ray crystallography: Resolve bond angles and torsional strain in the tricyclic system (e.g., C–N bond lengths: 1.32–1.38 Å) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response studies: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for cell-specific uptake .
- SAR analysis: Compare derivatives (e.g., substitution at N4 or C2-phenyl) to isolate pharmacophore contributions .
- Metabolic stability assays: Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid degradation .
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (>10 mg/mL), aqueous buffers (pH 7.4: <0.1 mg/mL), and ethanol (moderate solubility) .
- Stability: Monitor via HPLC under UV light (λ = 254 nm) and varying pH (stable at pH 4–8; degrades in strong acid/base) .
Advanced: How to design experiments to probe hydrogen-bonding networks in crystal structures?
Methodological Answer:
- Single-crystal neutron diffraction: Map hydrogen positions to confirm intramolecular H-bonds (e.g., N–H···O=C interactions) .
- Thermogravimetric analysis (TGA): Correlate dehydration events with lattice H-bond disruptions .
- Solid-state NMR: Use ¹⁵N CP/MAS to detect dynamic H-bonding in amorphous vs. crystalline phases .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Perform reactions in fume hoods due to potential irritant vapors from halogenated intermediates .
- Waste disposal: Neutralize acidic/byproduct streams before aqueous disposal .
Advanced: How to analyze electronic properties for photocatalytic applications?
Methodological Answer:
- UV-Vis spectroscopy: Measure λmax (e.g., 320–350 nm) and calculate bandgap via Tauc plots .
- Cyclic voltammetry: Determine HOMO/LUMO levels (e.g., HOMO: −5.8 eV; LUMO: −3.2 eV) .
- Transient absorption spectroscopy: Probe excited-state lifetimes (ns–μs range) for charge-transfer efficiency .
Basic: What chromatographic methods purify this compound effectively?
Methodological Answer:
- Flash chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for baseline separation .
- HPLC: Employ C18 columns (acetonitrile/water + 0.1% TFA) to isolate enantiomers (if chiral centers exist) .
Advanced: How to validate synthetic intermediates using kinetic studies?
Methodological Answer:
- In situ FTIR: Track carbonyl (1700 cm⁻¹) or imine (1650 cm⁻¹) bands to monitor reaction progress .
- Quench experiments: Halt reactions at 50% conversion and isolate intermediates via cold filtration .
- Kinetic isotope effects: Compare kH/kD for C–H activation steps to identify rate-determining stages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
